N-(4-chloro-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-10-6-5-9(7-12(10)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBEXVGZVXUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it features a unique combination of a nitrophenyl group and a benzothiazine moiety. Its molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where selective toxicity towards tumor cells is desired.
- DNA Intercalation : The quinoline-like structure allows for intercalation with DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : Research indicates that derivatives of benzothiazine compounds can inhibit specific enzymes involved in cancer progression and inflammation. For example, compounds similar to this one have shown activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of nitrobenzoate derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar nitrophenyl compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related nitrobenzoate compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .
- Antimicrobial Testing : In vitro tests revealed that derivatives exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| N-(4-chloro-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide | High | Moderate | DNA intercalation, enzyme inhibition |
| Nitrobenzoate Derivative X8 | High | Low | Apoptosis induction |
| Benzothiazine Derivative P19 | Moderate | High | HDAC inhibition |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-chloro-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various bacterial strains. For instance, the compound's structural similarity to known antibiotics suggests potential use as a scaffold for developing new antimicrobial agents .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary studies indicate that it may possess selective toxicity towards certain tumor cells, making it a candidate for further development as an anticancer drug. The mechanism of action is believed to involve interference with cellular proliferation pathways .
Biodegradation Studies
The degradation pathways of compounds containing nitro groups have been extensively studied in environmental microbiology. This compound may undergo microbial degradation in contaminated environments, suggesting its potential use in bioremediation strategies. Research indicates that certain bacterial strains can metabolize nitroaromatic compounds through specific biochemical pathways.
Synthesis of Fine Chemicals
This compound can serve as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique functional groups allow for further chemical modifications, enabling the production of more complex molecules used in drug development and other industrial applications .
Case Study 1: Antibacterial Activity
A study examined the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated that it inhibited cell growth with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests that further structural optimization could enhance its potency and selectivity against cancer cells .
Q & A
Q. What are the critical steps in synthesizing N-(4-chloro-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of 4-chloro-3-nitroaniline with a benzothiazinone intermediate. Key steps include:
- Amide bond formation : Coupling the benzothiazinone core with the chloro-nitrophenyl group using activating agents like EDCI/HOBt.
- Oxidation : Controlled oxidation to stabilize the 3-oxo group in the benzothiazinone moiety. Critical reaction parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk side reactions (e.g., nitro group reduction) |
| Solvent | DMF or THF | Polar aprotic solvents enhance solubility of intermediates |
| Reaction Time | 12–24 hours | Insufficient time leads to incomplete coupling |
Purity is verified via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR :
- Aromatic protons (7.0–8.5 ppm) confirm the chloro-nitrophenyl and benzothiazinone moieties.
- Acetamide NH proton appears as a singlet (~10 ppm) .
- Mass Spectrometry (HRMS) :
- Exact mass confirmation (e.g., [M+H]⁺ at m/z 411.354) to rule out byproducts .
- IR Spectroscopy :
- Stretching vibrations for C=O (1680–1720 cm⁻¹) and NO₂ (1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panels for anticancer screening).
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) drastically alter bioactivity .
- Mechanistic studies :
- Target profiling : Screen against kinase libraries or bacterial enzyme targets (e.g., DNA gyrase) to identify primary modes of action .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
- Structural modifications :
| Modification | Rationale | Example |
|---|---|---|
| Nitro → Amino group | Reduce toxicity | Improved solubility via -NH₂ |
| Benzothiazinone ring fluorination | Enhance metabolic stability | Lower hepatic clearance |
- Formulation :
- Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
Q. How should researchers design experiments to validate the compound’s proposed mechanism of action in neuroprotection or anticancer pathways?
- In vitro models :
- Apoptosis assays : Caspase-3/7 activation in cancer cell lines (e.g., MCF-7) .
- ROS detection : DCFH-DA staining to measure oxidative stress modulation .
- In vivo models :
- Xenograft studies : Tumor volume reduction in nude mice (dose: 10–50 mg/kg, oral) .
- Behavioral assays : Morris water maze for neuroprotective effects in neurodegenerative models .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Discrepancies may stem from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility .
- pH dependence :
| Solvent System | pH | Solubility (mg/mL) |
|---|---|---|
| Water (buffered) | 7.4 | <0.1 |
| DMSO | - | >50 |
- Solution-state vs. solid-state : Aggregation in aqueous buffers reduces apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
